Enantiomeric Purity: (R)-Isomer vs. Racemate and (S)-Isomer
The (R)-enantiomer is the sole active configuration for synthesizing the clinical ATR inhibitor ceralasertib. In ceralasertib, the (R)-methylmorpholino moiety directs the cyclopropyl sulfoximine group into the active site of ATR kinase, a binding mode not achievable with the (S)-enantiomer [1]. The target compound is offered at a guaranteed purity of 98%, with the major impurity being the opposite enantiomer (<2%), ensuring high enantiomeric excess for asymmetric synthesis . In contrast, the racemic mixture would require costly chiral separation or result in a 50% yield loss if only one enantiomer is productive [2].
| Evidence Dimension | Enantiomeric Purity and Synthetic Efficiency |
|---|---|
| Target Compound Data | 98% purity, (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (50% (R), 50% (S)) or (S)-enantiomer (inactive for ceralasertib synthesis) |
| Quantified Difference | 50% theoretical yield loss or complete inactivity if using racemate or wrong enantiomer. |
| Conditions | Synthesis of ceralasertib (AZD6738) via patent route. |
Why This Matters
Using the (R)-enantiomer ensures 100% synthetic efficiency towards the active pharmaceutical ingredient, eliminating waste and purification costs.
- [1] Graham, M. A.; Askey, H.; et al. Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib. Organic Process Research & Development, 2021, 25, 43-56. View Source
- [2] Dalgleish, A.; Mulholland, K. R.; et al. US9421213B2. Chemical Compounds. Google Patents, 2016. View Source
